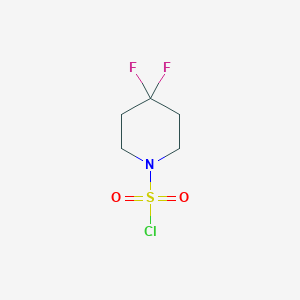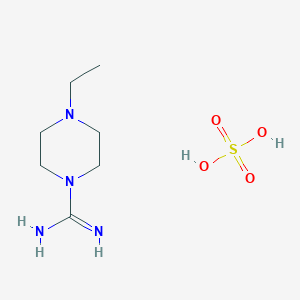
2-(2-Chloro-4-fluorophenoxy)-N-methylacetamide
Übersicht
Beschreibung
2-(2-Chloro-4-fluorophenoxy)-N-methylacetamide (CFMA) is a molecule composed of an aromatic ring with a chlorine, fluorine and methyl group attached. It is used in a variety of research applications, ranging from organic synthesis to biomedical research. CFMA has been studied extensively in the scientific literature and has been found to have a variety of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Analgesic and Anti-inflammatory Potential
Research by Musso et al. (2003) explored compounds similar to 2-(2-Chloro-4-fluorophenoxy)-N-methylacetamide, particularly focusing on their antiinflammatory and analgesic properties. One such compound showed potent analgesic and anti-inflammatory effects without central muscle relaxant activity, highlighting its potential in pain and inflammation management Musso et al., 2003.
Structural Analysis and Hydrogen Bonding
Graham Smith (2014) conducted a study on the crystal structures of similar compounds, revealing two-dimensional layered structures based on cyclic hydrogen-bonded motifs. Such insights are crucial for understanding the molecular interactions and stability of phenoxyacetic acid derivatives Smith, 2014.
Metabolism Studies
Pieper et al. (1993) investigated the metabolism of a structurally related compound by Alcaligenes eutrophus, demonstrating its transformation into different metabolites. This study provides valuable information on the biodegradation and environmental fate of similar chloro-fluorophenoxy compounds Pieper et al., 1993.
Herbicidal Activity
Wang et al. (2012) synthesized and evaluated novel compounds, including those containing fluorine, for their herbicidal activities. They found that the type and position of fluorine on the benzene ring significantly affected the herbicidal activity, suggesting potential agricultural applications for such compounds Wang et al., 2012.
Radiochemical Studies for Medical Imaging
Min Wang et al. (2014) synthesized a compound related to 2-(2-Chloro-4-fluorophenoxy)-N-methylacetamide for potential use in PET imaging of EGFR, HER2, and HER3 signaling. This research highlights the application in medical imaging and cancer diagnostics Wang et al., 2014.
Synthesis and Characterization for Antimicrobial Applications
Fuloria et al. (2009) synthesized novel imines and thiazolidinones derived from a similar compound, evaluating their antimicrobial activities. This suggests potential applications in developing new antimicrobial agents Fuloria et al., 2009.
Wirkmechanismus
Target of Action
The primary target of 2-(2-Chloro-4-fluorophenoxy)-N-methylacetamide is Corticosteroid 11-beta-dehydrogenase isozyme 1 . This enzyme plays a crucial role in the metabolism of corticosteroids, which are involved in a wide range of physiological processes, including immune response and regulation of inflammation.
Mode of Action
It is known that the compound interacts with its target enzyme, potentially altering its function
Biochemical Pathways
The biochemical pathways affected by 2-(2-Chloro-4-fluorophenoxy)-N-methylacetamide are likely related to the metabolism of corticosteroids, given the role of its target enzyme . The downstream effects of this interaction could include alterations in the immune response and inflammation regulation.
Result of Action
The molecular and cellular effects of 2-(2-Chloro-4-fluorophenoxy)-N-methylacetamide’s action are likely related to its interaction with Corticosteroid 11-beta-dehydrogenase isozyme 1 . By interacting with this enzyme, the compound could potentially alter corticosteroid metabolism, leading to changes in immune response and inflammation regulation.
Eigenschaften
IUPAC Name |
2-(2-chloro-4-fluorophenoxy)-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO2/c1-12-9(13)5-14-8-3-2-6(11)4-7(8)10/h2-4H,5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBNGANQFLQYJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=C(C=C(C=C1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-4-fluorophenoxy)-N-methylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1-Isonicotinoylpiperidin-4-yl)methyl]amine](/img/structure/B1394014.png)
![tert-Butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B1394015.png)
![N-Methyl-N-[3-(pentafluorosulfanyl)benzyl]amine](/img/structure/B1394018.png)
![3-[2-(Tetrahydro-2H-pyran-2-ylethoxy)phenoxy]-4,4,5,5-tetramethyl-[1,3,2]dioxaboralane](/img/structure/B1394019.png)
![[1-(Cyclohexylmethyl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B1394021.png)
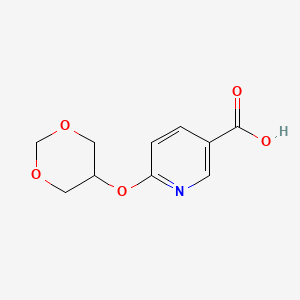
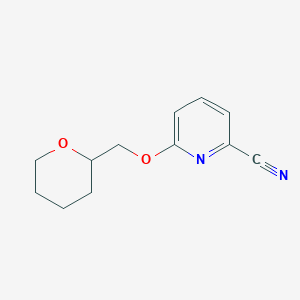
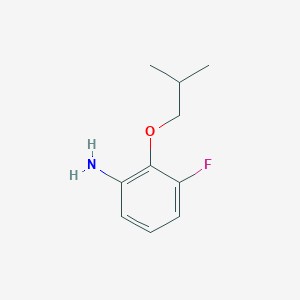

![N-[(5-Chloro-2-phenyl-1H-imidazol-4-yl)methyl]-N-methylamine](/img/structure/B1394031.png)
![N-{[4-(4-Fluorophenyl)-1H-pyrazol-3-yl]methyl}-N-methylamine](/img/structure/B1394032.png)
![2-[4-(Dimethylamino)butoxy]isonicotinic acid](/img/structure/B1394034.png)
